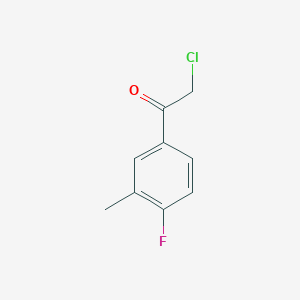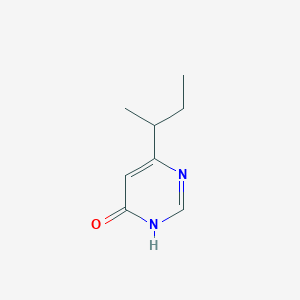
6-(Sec-butyl)pyrimidin-4-ol
Overview
Description
6-(Sec-butyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine ring substituted with a sec-butyl group at the 6-position and a hydroxyl group at the 4-position Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have a wide range of pharmacological effects, including anticancer , anti-inflammatory , and antimicrobial activities . They are also reported to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidine derivatives are known to interact with their targets and cause changes that result in their pharmacological effects . For example, they can inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrimidine derivatives are known to have a wide range of pharmacological effects, including anticancer , anti-inflammatory , and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Sec-butyl)pyrimidin-4-ol typically involves the formation of the pyrimidine ring followed by the introduction of the sec-butyl and hydroxyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable β-keto ester with guanidine can yield the pyrimidine ring, which can then be functionalized to introduce the sec-butyl and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization steps. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
6-(Sec-butyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
6-(Sec-butyl)pyrimidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypyrimidine: Lacks the sec-butyl group, making it less hydrophobic.
6-Methylpyrimidin-4-ol: Contains a methyl group instead of a sec-butyl group, affecting its steric and electronic properties.
6-(Tert-butyl)pyrimidin-4-ol: Features a tert-butyl group, which is bulkier than the sec-butyl group
Uniqueness
6-(Sec-butyl)pyrimidin-4-ol is unique due to the presence of both the sec-butyl and hydroxyl groups, which confer specific steric and electronic characteristics. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-butan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-6(2)7-4-8(11)10-5-9-7/h4-6H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVCZWBMZULPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415687.png)
![2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415691.png)
![5-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1415692.png)
![5-Methoxy-2-[(4-methylpiperidin-1-yl)methyl]pyridin-4-ol](/img/structure/B1415693.png)
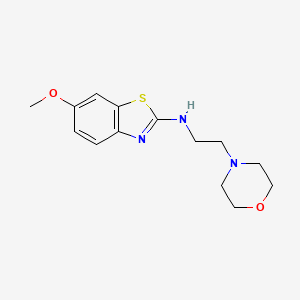
![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415695.png)
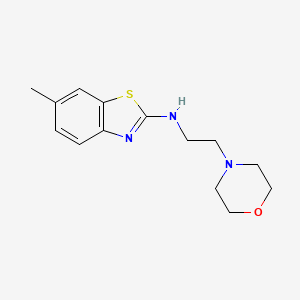

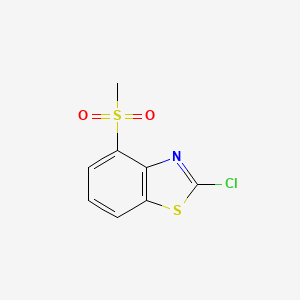
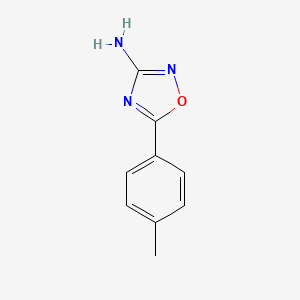
![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)
